Myrcene

Description

Myrcene, [liquid] appears as a yellow oily liquid with a pleasant odor. Flash point below 200 °F. Insoluble in water and less dense than water.

Beta-myrcene is a monoterpene that is octa-1,6-diene bearing methylene and methyl substituents at positions 3 and 7 respectively. It has a role as a plant metabolite, an anti-inflammatory agent, an anabolic agent, a fragrance, a flavouring agent and a volatile oil component.

This compound has been reported in Camellia sinensis, Artemisia thuscula, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

7-Methyl-3-methylene-1,6-octadiene is found in allspice. 7-Methyl-3-methylene-1,6-octadiene is found in many essential oils, e.g. hop oil. 7-Methyl-3-methylene-1,6-octadiene is a flavouring agent.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

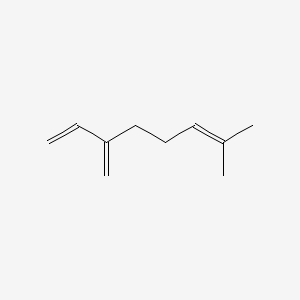

Beta-myrcene found in oil of bay, verbenea, hops, etc; structure

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-3-methylideneocta-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHWPYUMFXYFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | MYRCENE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29463-45-4 | |

| Record name | Polymyrcene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29463-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025692 | |

| Record name | Myrcene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Myrcene, [liquid] appears as a yellow oily liquid with a pleasant odor. Flash point below 200 °F. Insoluble in water and less dense than water., Liquid, Yellow liquid with a pleasant odor; [Hawley], Colourless or very pale straw-coloured mobile liquid; sweet balsamic aroma | |

| Record name | MYRCENE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Octadiene, 7-methyl-3-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myrcene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Myrcene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myrcene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1326/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

332.6 °F at 760 mmHg (USCG, 1999), 167 °C, 166.00 to 167.00 °C. @ 760.00 mm Hg | |

| Record name | MYRCENE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRCENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Myrcene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

103 °F (USCG, 1999) | |

| Record name | MYRCENE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in alcohol, chloroform, ether, glacial acetic acid, Soluble in ethanol and benzene, Soluble in oxygenated and chlorinated solvents., In water, 5.60 mg/L at 25 °C, In water, 4.09 mg/L at 25 °C, 0.0056 mg/mL at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | MYRCENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Myrcene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myrcene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1326/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.794 at 20 °C/4 °C, Density: 0.7959 at 25 °C/25 °C; max absorption (isooctane): 224.5 nm /alpha-Myrcene/, 0.789-0.793 | |

| Record name | MYRCENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myrcene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1326/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

4.61 mmHg (USCG, 1999), 2.01 [mmHg], 2.09 mm Hg at 25 °C | |

| Record name | MYRCENE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myrcene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MYRCENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow, oily liquid | |

CAS No. |

123-35-3 | |

| Record name | MYRCENE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myrcene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myrcene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYRCENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Octadiene, 7-methyl-3-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myrcene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-3-methyleneocta-1,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRCENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M39CZS25B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRCENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Myrcene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< -10 °C | |

| Record name | MYRCENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Myrcene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Myrcene's Mechanism of Action in Sedation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrcene, a prevalent monoterpene found in numerous plants, including hops, cannabis, and lemongrass, has long been associated with sedative effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's sedative properties. It synthesizes current scientific evidence, focusing on its interactions with key neurotransmitter systems, including the GABAergic and serotonergic pathways, and its potentiation of barbiturate-induced sleep. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core signaling pathways.

Introduction

β-Myrcene is an acyclic monoterpene recognized for its characteristic musky and earthy aroma. Beyond its role as a flavoring and fragrance agent, this compound has demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, and notably, sedative effects.[1][2] The sedative qualities of this compound have garnered significant interest, particularly in the context of traditional medicine and the synergistic effects observed in phytocannabinoid-terpenoid interactions.[1][2] This guide delves into the core mechanisms of action through which this compound is proposed to induce sedation, providing a technical overview for advanced scientific audiences.

Molecular Mechanisms of Sedation

The sedative action of this compound appears to be multifactorial, involving modulation of several key central nervous system (CNS) pathways. The primary mechanisms identified in preclinical studies include the potentiation of GABAergic neurotransmission, modulation of the serotonergic system, and a synergistic interaction with barbiturates.

Interaction with the GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS, and its potentiation is a hallmark of many sedative-hypnotic drugs.[3][4] Evidence suggests that this compound may exert its sedative effects, at least in part, by modulating GABAA receptors.[1][3]

Recent studies have shown that this compound can increase the levels of GABA in the hypothalamus.[5][6] This increase in the primary inhibitory neurotransmitter contributes to a reduction in neuronal excitability, leading to a state of sedation. The proposed mechanism involves the upregulation of glutamate decarboxylase (GAD65 and GAD67), the enzymes responsible for synthesizing GABA from glutamate.[5] By increasing GABA synthesis, this compound shifts the balance of neurotransmission towards inhibition.[5]

Furthermore, some terpenes have been shown to act as positive allosteric modulators of GABAA receptors, enhancing the receptor's response to GABA.[3][4] While direct binding studies on this compound are limited, its structural similarities to other GABA-modulating terpenes suggest a potential for similar interactions. This modulation would lead to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a more pronounced inhibitory effect.

Modulation of the Serotonergic System

The serotonergic system, primarily involving the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), plays a crucial role in regulating mood, sleep, and anxiety. Recent findings indicate that this compound's sedative-hypnotic effects may be mediated through the serotonergic synaptic pathway.[5][6]

Studies have demonstrated that the administration of beta-myrcene leads to a significant elevation of 5-HT levels in the serum and hypothalamus of mice.[5] This increase in 5-HT is thought to activate the 5-HT1A receptor, which in turn upregulates the production of protein kinase A (PKA).[5] PKA is a key downstream signaling molecule that can influence the activity of various ion channels and receptors, including GABAA receptors, thereby promoting sleep.[7] This suggests a potential cross-talk between the serotonergic and GABAergic systems mediated by this compound.

Potentiation of Barbiturate-Induced Sedation

A significant body of evidence points to this compound's ability to potentiate the sedative and hypnotic effects of barbiturates, such as pentobarbital.[1][8] This potentiation manifests as a prolongation of barbiturate-induced sleeping time.[1][8]

The primary proposed mechanism for this effect is the inhibition of cytochrome P450 (CYP) enzymes in the liver by this compound.[1][8] Barbiturates are metabolized by CYP enzymes; by inhibiting these enzymes, this compound slows the breakdown of pentobarbital, leading to higher and more sustained plasma concentrations of the drug.[8] This results in an enhanced and prolonged sedative effect. It is important to note that repeated administration of this compound may have the opposite effect, inducing CYP enzymes and thereby reducing barbiturate sleeping time.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the sedative effects of this compound.

Table 1: Effects of this compound on Pentobarbital-Induced Sleep in Rodents

| Species | This compound Dose | Administration Route | Effect on Sleeping Time | Reference |

| Rat | 1.0 g/kg | Oral (single dose) | Increased from 64 ± 15 min to 131 ± 15 min | [8] |

| Mouse | 200 mg/kg | Not specified | Prolonged barbiturate sleep time 2.6 times | [1] |

| Rat | 1.0 g/kg | Oral (14 days) | Decreased from 35 ± 19 min to 21 ± 13 min | [8] |

Table 2: Effects of this compound on Neurotransmitters and Behavior in Mice

| Parameter | This compound Dose | Treatment Duration | Observation | Reference |

| Spontaneous Activity | 50 mg/kg & 200 mg/kg | Single dose & 7 days | Significantly reduced | [5] |

| Serum 5-HT Levels | 50 mg/kg & 200 mg/kg | Single dose & 7 days | Significantly elevated | [5] |

| Hypothalamic 5-HT | 50 mg/kg & 200 mg/kg | 7 days | Significantly increased | [5] |

| Hypothalamic Glu | 50 mg/kg & 200 mg/kg | Single dose & 7 days | Significantly decreased | [5] |

| GABA/Glu Ratio | 50 mg/kg & 200 mg/kg | Single dose & 7 days | Significantly increased | [5] |

| Rota-rod Performance | 200 mg/kg | Not specified | 48% decrease in time on rod | [1] |

Detailed Experimental Protocols

Pentobarbital-Induced Sleeping Time Test

-

Objective: To assess the hypnotic effect of a substance by measuring its ability to prolong the sleep duration induced by a sub-hypnotic or hypnotic dose of pentobarbital.

-

Animals: Male Swiss mice or Wistar rats.

-

Procedure:

-

Animals are divided into control and test groups.

-

The test group receives this compound (e.g., 0.25, 0.5, or 1.0 g/kg, p.o.) dissolved in a vehicle (e.g., corn oil). The control group receives only the vehicle.

-

After a set time (e.g., 60 minutes) to allow for absorption, all animals are administered a hypnotic dose of pentobarbital sodium (e.g., 40 mg/kg, i.p.).

-

The time from the loss of the righting reflex (the inability of the animal to return to an upright position when placed on its back) to its recovery is recorded as the sleeping time.

-

Statistical analysis is performed to compare the sleeping times between the control and test groups.

-

References

- 1. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]

- 3. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential Oils and Their Constituents Targeting the GABAergic System and Sodium Channels as Treatment of Neurological Diseases [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Beta-Myrcene as a Sedative-Hypnotic Component from Lavender Essential Oil in DL-4-Chlorophenylalanine-Induced-Insomnia Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of beta-myrcene on pentobarbital sleeping time - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of β-myrcene in vitro

An In-Depth Technical Guide to the In Vitro Biological Activities of β-Myrcene

Introduction

β-Myrcene is an abundant, naturally occurring acyclic monoterpene found as a major constituent in the essential oils of numerous plant species, including hops, cannabis, bay, and lemongrass.[1][2][3] It is widely utilized as a flavoring and aroma agent in the food, beverage, and cosmetics industries.[1][4] Beyond its sensory properties, β-myrcene has garnered significant scientific interest for its diverse pharmacological activities. In vitro studies have been instrumental in elucidating the mechanisms underlying its potential therapeutic effects, which include anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][5][6] This guide provides a comprehensive technical overview of the in vitro biological activities of β-myrcene, focusing on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.

Anticancer and Cytotoxic Activities

β-Myrcene has demonstrated significant cytotoxic and antiproliferative effects across a broad range of cancer cell lines.[1] Its anticancer activity is often attributed to the induction of oxidative stress, apoptosis, and the modulation of key signaling pathways involved in cell survival and proliferation.[7][8]

Quantitative Data: In Vitro Anticancer Effects

The following table summarizes the key quantitative findings from in vitro studies on β-myrcene's anticancer activity.

| Cell Line | Cancer Type | Assay | Concentration / IC₅₀ | Key Observations | Reference(s) |

| A549 | Lung Adenocarcinoma | MTT Assay | IC₅₀ not specified | Dose-dependent induction of cell death, increased ROS levels. | [7][8] |

| MCF-7 | Breast Carcinoma | Not Specified | IC₅₀ = 291 µM | Inhibited breast cancer cell growth. Showed lower toxicity to normal Chang liver cells (IC₅₀ = 9.5 mM). | [1] |

| HT-29 | Colon Adenocarcinoma | Not Specified | Not Specified | Implicated in cytotoxic effects. | [1] |

| P388 | Leukemia | Not Specified | Not Specified | Implicated in cytotoxic effects. | [1] |

| HeLa | Cervical Carcinoma | MTT Assay, Migration Assay | 50 nM | Arrest of proliferation, decreased cell motility, DNA damage, morphological changes. | [3][9] |

| SCC-9 | Oral Squamous Carcinoma | CCK-8, Clonogenic Assay | IC₅₀ ≈ 10 µM | Significantly inhibited cell growth and stimulated apoptosis. Lower effect on normal Hs27 fibroblasts. | [10] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Suppressed TNFα-induced NF-κB activation and MMP-9 gene expression. | [10] |

Key Signaling Pathways in Anticancer Activity

In vitro studies reveal that β-myrcene exerts its anticancer effects by modulating several critical signaling pathways. In lung cancer cells, it induces apoptosis through a mitochondria-mediated pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases.[7][8] In oral cancer cells, it promotes apoptosis by increasing the pro-apoptotic Bax protein expression while repressing the anti-apoptotic Bcl-2 protein.[10] Furthermore, in metastatic breast cancer cells, β-myrcene can suppress invasion by inhibiting the TNFα-mediated activation of NF-κB and the subsequent expression of matrix metalloproteinase-9 (MMP-9).[10]

Caption: Anticancer signaling pathways modulated by β-myrcene in vitro.

Experimental Protocols

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: General workflow for an in vitro cytotoxicity assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Plate cells (e.g., SCC-9) and treat with β-myrcene (e.g., 20 µM) for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells is quantified.[10]

This assay assesses the ability of cancer cells to migrate through a porous membrane or invade through a membrane coated with extracellular matrix (e.g., Matrigel).

-

Chamber Preparation: Place Transwell inserts into a 24-well plate. For invasion assays, coat the insert membrane with Matrigel.

-

Cell Seeding: Seed cancer cells, previously starved, into the upper chamber in a serum-free medium containing β-myrcene.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for migration/invasion.

-

Staining and Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the bottom surface of the membrane with crystal violet.

-

Analysis: Count the stained cells in several microscopic fields to quantify migration or invasion.[10]

Anti-inflammatory Activity

β-Myrcene demonstrates potent anti-inflammatory effects in vitro by inhibiting the production of key inflammatory mediators and modulating intracellular signaling cascades in response to inflammatory stimuli like lipopolysaccharide (LPS) and interleukin-1β (IL-1β).[1][11]

Quantitative Data: In Vitro Anti-inflammatory Effects

| Cell Type | Inflammatory Stimulus | Assay | Concentration | Key Observations | Reference(s) |

| Human Chondrocytes | IL-1β | Western Blot, Gene Expression | 25–50 µg/mL | Decreased NF-κB, JNK, ERK1/2, p38 activation. Reduced iNOS, MMP-1, MMP-13 expression. | [1][11] |

| Macrophages | LPS | NO Assay | Not Specified | Inhibited nitric oxide (NO) production. | [12][13] |

| PBMCs | CD3/CD28, LPS | Gene Expression | Not Specified | Suppressed IL1B mRNA expression. | [14] |

Key Signaling Pathways in Anti-inflammatory Activity

In models of osteoarthritis, β-myrcene counteracts the inflammatory and catabolic effects of IL-1β in human chondrocytes.[1] It achieves this by inhibiting the activation of the transcription factor NF-κB and suppressing multiple mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK1/2, and p38.[1][11] This upstream inhibition leads to the downregulation of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and catabolic enzymes such as matrix metalloproteinases (MMP-1, MMP-13), which are responsible for cartilage degradation.[1][11]

Caption: Anti-inflammatory signaling pathways inhibited by β-myrcene.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) in response to LPS.

-

Cell Seeding: Plate macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of β-myrcene for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Analysis: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced by the cells.

Antioxidant Activity

While many studies on β-myrcene's antioxidant potential utilize chemical assays of limited pharmacological relevance, cell-based models are emerging to provide more meaningful data.[1] Its antioxidant effects are often linked to the upregulation of endogenous antioxidant enzymes.[15][16]

Quantitative Data: In Vitro Antioxidant Effects

Direct quantitative data from pharmacologically relevant in vitro cell-based antioxidant assays is limited in the provided search results. Most studies highlight in vivo effects or use chemical assays like DPPH.[1][17]

| Cell Type/System | Assay | Concentration | Key Observations | Reference(s) |

| PC12 Neuronal Cells | Lipid Peroxidation Inhibition | Sub-toxic concentrations | Modest inhibition of lipid peroxidation. | [18][19] |

| Chemical Assay | DPPH Assay | Not Specified | Low antioxidant activity reported. | [20] |

| Chemical Assay | ORAC Assay | Not Specified | Activity comparable to some commercial antioxidants. | [20] |

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by ROS in cultured cells.

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well, black-walled plate.

-

Compound Loading: Treat cells with β-myrcene and the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

ROS Generation: After incubation, add a free radical generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Measure fluorescence emission (e.g., at 538 nm) with excitation at 485 nm over time.

-

Analysis: Calculate the area under the curve for both control and treated wells. A reduction in fluorescence indicates antioxidant activity.

Neuroprotective and Other Activities

In vitro studies suggest β-myrcene possesses neuroprotective properties, although much of the detailed mechanistic work has been performed in vivo.[18][21] Additionally, it has been shown to interact with specific enzyme systems.

In Vitro Neuroprotective and Enzyme Inhibition Data

| Target/System | Cell Type/Model | Assay | Concentration / IC₅₀ / Kᵢ | Key Observations | Reference(s) |

| Amyloid β-evoked Neurotoxicity | PC12 Neuronal Cells | MTT Assay | Sub-toxic concentrations | Provided neuroprotection against Aβ-mediated toxicity. | [18][19] |

| TRPV1 Channel | HEK293 cells expressing TRPV1 | Calcium Flux Assay | 10 µM | Acted as a positive allosteric modulator and agonist of the TRPV1 channel. | [22] |

| CYP2B1 Monooxygenase | Rat Liver Microsomes | PROD Activity Assay | IC₅₀ = 0.14 µM, Kᵢ = 0.14 µM | Potent and competitive inhibition of CYP2B1. | [2][23] |

| CYP1A1 Monooxygenase | Rat Liver Microsomes | EROD Activity Assay | IC₅₀ > 50 µM | Almost no inhibitory effect. | [2] |

Experimental Protocol: Enzyme Inhibition Assay (CYP2B1)

This protocol determines the inhibitory effect of β-myrcene on the activity of cytochrome P450 2B1 using a fluorescent probe substrate.

-

Microsome Preparation: Use liver microsomes prepared from phenobarbital-treated rats, which have high levels of CYP2B1.

-

Reaction Mixture: In a microplate, combine a buffer solution, the microsomes, and various concentrations of β-myrcene.

-

Substrate Addition: Add the fluorescent substrate pentoxyresorufin (a selective marker for CYP2B1 activity).

-

Initiate Reaction: Start the reaction by adding the cofactor NADPH.

-

Fluorescence Monitoring: Monitor the production of the fluorescent product, resorufin, over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of β-myrcene. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity). A Lineweaver-Burk plot can be used to determine the mechanism of inhibition (e.g., competitive).[2]

Conclusion

The collective in vitro evidence strongly supports the pleiotropic biological activities of β-myrcene. It demonstrates clear anticancer potential through the induction of apoptosis and inhibition of invasion, potent anti-inflammatory effects via the suppression of the NF-κB and MAPK signaling pathways, and promising neuroprotective and specific enzyme-inhibiting properties. These findings underscore the therapeutic potential of β-myrcene and provide a solid mechanistic foundation for further investigation in preclinical and clinical settings. The detailed protocols and pathway analyses presented in this guide offer a valuable resource for researchers dedicated to exploring the full pharmacological profile of this important natural monoterpene.

References

- 1. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro inhibition of CYP2B1 monooxygenase by beta-myrcene and other monoterpenoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.unibo.it [cris.unibo.it]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Exhibits Antitumor Activity Against Lung Cancer Cells by Inducing Oxidative Stress and Apoptosis Mechanisms [m.x-mol.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]

- 13. m.youtube.com [m.youtube.com]

- 14. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 15. Neuroprotective effects of β-myrcene following global cerebral ischemia/reperfusion-mediated oxidative and neuronal damage in a C57BL/J6 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ameliorating Effects of β-Myrcene, a Monoterpene in Many Plants, on Thioacetamide-Induced Acute Hepatic Encephalopathy in Rats [archrazi.areeo.ac.ir]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Characterizing cannabis-prevalent terpenes for neuroprotection reveal a role for α and β-pinenes in mitigating amyloid β-evoked neurotoxicity and aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of the antioxidant and antiproliferative potential of bioflavors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ameliorative effect of this compound in mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Terpene β-Myrcene: A Comprehensive Technical Guide to its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-myrcene, a prevalent monoterpene found in a variety of plants including hops, cannabis, and lemongrass, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth review of the current understanding of β-myrcene's pharmacological effects, with a focus on its analgesic, anti-inflammatory, sedative, antioxidant, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams to serve as a comprehensive resource for researchers and professionals in drug development.

Analgesic Properties

β-myrcene has demonstrated notable analgesic effects in various preclinical models, suggesting its potential as a therapeutic agent for pain management.[1][2][3] Its mechanisms of action are multifaceted, involving both central and peripheral pathways.

Quantitative Data: Analgesic Effects

| Experimental Model | Species | Myrcene Dose/Concentration | Observed Effect | Reference |

| Acetic Acid-Induced Writhing | Mouse | 10 mg/kg (i.p.) | Antinociception | [1] |

| Hot Plate Test (Thermonociception) | Rat | Not specified | Increased paw withdrawal latency | [4] |

| Adjuvant Monoarthritis | Rat | 1 and 5 mg/kg (s.c.) | Reduced joint pain | [4][5][6][7] |

| Prostaglandin E2-Induced Hyperalgesia | Rat | Not specified | Inhibition of hyperalgesia | [3] |

| Neuropathic Pain Model | Mouse | 1-200 mg/kg (i.p.) | Dose-dependent increase in mechanical nociceptive thresholds | [8] |

Postulated Mechanisms of Action

The analgesic effects of β-myrcene are believed to be mediated through several pathways:

-

Opioid System Involvement : The antinociceptive effect of this compound can be antagonized by naloxone, an opioid antagonist, suggesting the involvement of the endogenous opioid system.[1] It is hypothesized that this compound may stimulate the release of endogenous opioids.[1][4]

-

Adrenergic System Interaction : The analgesic action is also blocked by yohimbine, an α2-adrenergic antagonist, indicating a role for the noradrenergic system.[1]

-

Cannabinoid Receptor Modulation : Studies have shown that the analgesic effects of this compound in a rat arthritis model were blocked by both CB1 and CB2 receptor antagonists, implicating the endocannabinoid system.[4] However, in vitro assays suggest this compound does not directly activate CB1 receptors but may modulate their activity.[8]

-

TRPV1 Channel Interaction : this compound may play a role in treating pain through interaction with Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) channels, which are involved in peripheral nociception.[1][9]

-

Prostaglandin Inhibition : this compound's peripheral analgesic effects are attributed to the inhibition of prostaglandin release.[3]

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

This protocol is a standard method for evaluating peripheral analgesic activity.

-

Animals : Male Swiss mice (20-25 g) are used.

-

Acclimatization : Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping : Mice are randomly divided into control and treatment groups.

-

Drug Administration :

-

The control group receives the vehicle (e.g., saline with a surfactant like Tween 80).

-

The positive control group receives a standard analgesic drug (e.g., indomethacin).

-

The test groups receive varying doses of β-myrcene administered intraperitoneally (i.p.).

-

-

Induction of Writhing : 30 minutes after drug administration, 0.6% acetic acid solution (10 ml/kg) is injected i.p. to induce abdominal constrictions (writhing).

-

Observation : Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes is counted for a period of 20-30 minutes.

-

Data Analysis : The percentage of inhibition of writhing is calculated for each group compared to the control group.

Signaling Pathway: Postulated Analgesic Mechanisms

Caption: Postulated analgesic signaling pathways of β-myrcene.

Anti-inflammatory Effects

β-myrcene exhibits potent anti-inflammatory properties, which have been demonstrated in both in vitro and in vivo models.[1][10] Its mechanism of action involves the modulation of key inflammatory pathways.

Quantitative Data: Anti-inflammatory Effects

| Experimental Model | Species/Cell Line | This compound Dose/Concentration | Observed Effect | Reference |

| Lipopolysaccharide (LPS)-induced pleurisy | Mouse | Not specified | Inhibition of cell migration and nitric oxide production | [1][3] |

| Human Chondrocytes (in vitro osteoarthritis model) | Human | 25–50 μg/mL | Anti-inflammatory and anti-catabolic effects | [1] |

| Dextran Sodium Sulfate (DSS)-induced colitis | Mouse | 50 and 100 mg/kg | Restoration of colon length, decreased disease activity index | [11][12] |

| Adjuvant Monoarthritis | Rat | 1 and 5 mg/kg (s.c.) | Reduced joint inflammation | [4][5][6][7] |

Mechanism of Action

The anti-inflammatory activity of β-myrcene is primarily attributed to its ability to suppress the production of pro-inflammatory mediators and modulate key signaling pathways:

-

Inhibition of Pro-inflammatory Cytokines : this compound has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[13]

-

Suppression of Inflammatory Enzymes : It can reduce the expression of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), leading to decreased production of prostaglandins and leukotrienes.[13]

-

Modulation of NF-κB and MAPK Pathways : β-myrcene has been found to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the phosphorylation of ERK, JNK, and p38.[10][11] This, in turn, prevents the phosphorylation and activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes.[10][11][12][14]

Experimental Protocol: DSS-Induced Colitis in Mice

This is a widely used model for studying inflammatory bowel disease.

-

Animals : C57BL/6 mice are commonly used.

-

Induction of Colitis : Mice are provided with drinking water containing 2-3% (w/v) Dextran Sodium Sulfate (DSS) for 5-7 days.

-

Treatment : β-myrcene is administered daily via oral gavage at desired concentrations during and sometimes after DSS administration.

-

Monitoring : Disease Activity Index (DAI) is scored daily, which includes body weight loss, stool consistency, and presence of blood in the stool.

-

Endpoint Analysis : At the end of the experiment, mice are euthanized. The colon is excised, its length is measured, and tissue samples are collected for histological analysis (to assess tissue damage and inflammation) and biochemical assays (e.g., myeloperoxidase (MPO) activity as a marker of neutrophil infiltration, and cytokine levels via ELISA or qPCR). Western blotting can be used to analyze the phosphorylation status of MAPK and NF-κB pathway proteins.

Signaling Pathway: Anti-inflammatory Mechanism

Caption: Inhibition of MAPK and NF-κB pathways by β-myrcene.

Sedative and Anxiolytic Effects

This compound is well-known for its sedative and anxiolytic properties, contributing to the relaxing effects of certain plants.[1][15]

Quantitative Data: Sedative Effects

| Experimental Model | Species | This compound Dose/Concentration | Observed Effect | Reference |

| Barbiturate-induced sleep | Mouse | 100 and 200 mg/kg | Increased sleeping time | [16] |

| Locomotor activity | Mouse | Not specified | Significant reduction in locomotor activity | [13] |

| Simulated Driving | Human | 15 mg | Impairment of divided attention and static speed control | [17] |

Mechanism of Action

The sedative effects of β-myrcene are primarily mediated by its action on the central nervous system:

-

GABAergic System Modulation : this compound is thought to modulate the activity of GABA (gamma-aminobutyric acid) receptors in the brain.[13] By enhancing the activity of this major inhibitory neurotransmitter, this compound promotes relaxation and can induce sleep.[13]

Experimental Protocol: Elevated Plus Maze for Anxiolytic Activity

This is a standard behavioral test to assess anxiety-like behavior in rodents.

-

Apparatus : The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Animals : Rats or mice are used.

-

Procedure :

-

Animals are treated with either vehicle, a standard anxiolytic (e.g., diazepam), or β-myrcene.

-

After a set time, each animal is placed at the center of the maze, facing an open arm.

-

The animal's behavior is recorded for a 5-minute period, noting the number of entries into and the time spent in the open and closed arms.

-

-

Interpretation : An anxiolytic effect is indicated by a significant increase in the proportion of time spent in the open arms and the number of entries into the open arms.

Experimental Workflow: Sedative Effect Evaluation

Caption: Experimental workflow for evaluating sedative effects.

Antioxidant Properties

β-myrcene has demonstrated antioxidant activities, which contribute to its protective effects against oxidative stress-related damage.[1]

Mechanism of Action

This compound's antioxidant effects are associated with its ability to scavenge free radicals and enhance the body's endogenous antioxidant defense systems. It may play a protective role against UVB-induced skin photo-aging by reducing the production of reactive oxygen species (ROS).[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro method to assess antioxidant capacity.

-

Reagents : 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, β-myrcene solutions at various concentrations, and a standard antioxidant (e.g., ascorbic acid).

-

Procedure :

-

A specific volume of the DPPH solution is added to test tubes containing different concentrations of β-myrcene.

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

-

Measurement : The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated. A decrease in absorbance indicates a higher scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is often determined.

Anticancer Activity

Emerging evidence suggests that β-myrcene possesses anticancer properties against various cancer cell lines.[1][18][19][20][21]

Quantitative Data: Anticancer Effects

| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Reference |

| MCF-7 | Breast Cancer | IC50: 291 μM | Inhibition of cell growth | [1] |

| A549 | Lung Cancer | Dose-dependent | Induction of cell death, increased ROS levels | [18][22] |

| HeLa | Cervical Cancer | Not specified | Arrest of proliferation, decreased motility, DNA damage | [20][23] |

| SCC-9 | Oral Cancer | IC50: 10 μM | Antiproliferative activity | [19] |

Mechanism of Action

The anticancer effects of β-myrcene are linked to several mechanisms:

-

Induction of Apoptosis : this compound can induce programmed cell death (apoptosis) in cancer cells. This is evidenced by increased activity of caspase-3 and reduced mitochondrial membrane potential, suggesting a mitochondria-mediated cell death signaling pathway.[18]

-

Generation of Oxidative Stress : In some cancer cells, this compound induces the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[18][19]

-

Inhibition of Proliferation and Migration : this compound has been shown to inhibit the proliferation and migration of cancer cells.[19][20]

-

DNA Damage : In HeLa cells, this compound was found to cause DNA damage, which can contribute to cell cycle arrest and apoptosis.[20]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture : Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment : The cells are treated with various concentrations of β-myrcene for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

-

Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathway: Anticancer Mechanism in Lung Cancer Cells

Caption: Proposed anticancer mechanism of β-myrcene in A549 cells.

Conclusion

β-myrcene is a versatile monoterpene with a wide range of pharmacological effects that hold significant therapeutic promise. Its analgesic, anti-inflammatory, sedative, antioxidant, and anticancer properties are supported by a growing body of preclinical evidence. The mechanisms underlying these effects are complex and involve the modulation of multiple signaling pathways, including the opioid and endocannabinoid systems, as well as the NF-κB and MAPK pathways. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate the therapeutic potential of β-myrcene in human health and disease.[1] This guide provides a foundational resource for scientists and researchers to advance the development of this compound-based therapeutics.

References

- 1. This compound—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enecta.com [enecta.com]

- 3. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]

- 4. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene this compound in Rat Adjuvant Monoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene this compound in Rat Adjuvant Monoarthritis [ouci.dntb.gov.ua]

- 7. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene this compound in Rat Adjuvant Monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidating interplay between this compound and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. maisonsativacbd.fr [maisonsativacbd.fr]

- 14. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accurateclinic.com [accurateclinic.com]

- 16. Discover the Effects and Potential of this compound - RQS Blog [royalqueenseeds.com]

- 17. The Effects of β-myrcene on Simulated Driving and Divided Attention: A Double-Blind, Placebo-Controlled, Crossover Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Exhibits Antitumor Activity Against Lung Cancer Cells by Inducing Oxidative Stress and Apoptosis Mechanisms [m.x-mol.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound: A Natural Compound Showing Anticancer Activity in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Myrcene in Cannabis sativa

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcene, specifically β-myrcene, is an acyclic monoterpene that is frequently the most abundant terpene found in modern commercial Cannabis sativa cultivars.[1][2] It is a key component of the plant's essential oil, contributing significantly to the characteristic earthy, musky, and mildly sweet aroma of many strains.[3][4] Beyond its organoleptic properties, this compound is investigated for its potential therapeutic effects, including sedative, anti-inflammatory, and analgesic properties, which may act in synergy with cannabinoids—a phenomenon known as the "entourage effect".[5] Understanding the biochemical route to this compound production is critical for metabolic engineering, targeted breeding of high-myrcene cultivars, and ensuring consistency in cannabis-based therapeutic products.

This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Cannabis sativa, presents quantitative data on its production, and details the core experimental protocols used for its study and quantification.

The this compound Biosynthesis Pathway

The synthesis of this compound in Cannabis sativa is a multi-step enzymatic process that occurs within the plastids of glandular trichome cells, the primary sites of cannabinoid and terpene production.[6][7] The pathway can be divided into two major stages: the formation of the universal C10 precursor, geranyl pyrophosphate (GPP), and the subsequent conversion of GPP into this compound.

Formation of Isoprenoid Precursors via the MEP Pathway

Plants utilize two distinct pathways to generate the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[6][8][9] Monoterpene biosynthesis, including that of this compound, is predominantly supplied by the MEP pathway, which is localized in the plastids.[10][11][12]

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate, derived from primary metabolism.[8][13] A series of seven enzymatic reactions then converts these initial substrates into a mixture of IPP and DMAPP.[6]

Synthesis of Geranyl Pyrophosphate (GPP)

The immediate precursor for all monoterpenes is Geranyl Pyrophosphate (GPP), a C10 molecule.[14][15] GPP is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP.[14] This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS), a prenyltransferase enzyme.[14][16]

Conversion of GPP to β-Myrcene

The final and defining step in the pathway is the conversion of the linear GPP molecule into β-myrcene. This complex isomerization and cyclization reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPS).[3][17] In Cannabis sativa, this compound production is attributed to the activity of monoterpene synthases (mono-TPS) belonging to the TPS-b subfamily.[5][6][18] Several Cannabis sativa terpene synthase (CsTPS) genes have been functionally characterized to produce this compound as their primary or sole product when supplied with GPP.[6][7] The enzyme, a this compound synthase, facilitates the removal of the pyrophosphate group from GPP, leading to the formation of a transient geranyl carbocation, which is then rearranged and quenched to form the final this compound product.[1]

Quantitative Data on this compound Biosynthesis

Quantitative analysis reveals significant variability in this compound content across different Cannabis sativa strains, reflecting genetic and environmental influences on the expression and activity of biosynthetic enzymes.[19][20]

This compound Concentration in Various Cannabis sativa Strains

This compound is often the dominant terpene, with concentrations that can exceed 60% of the total essential oil profile in some strains.[1] The table below summarizes this compound content from several studies, showcasing the wide range of production levels.

| Strain/Chemovar | This compound Content (% of Total Terpenes) | This compound Content (mg/g) | Reference |

| Strain 17 ('mostly indica') | 80.1 ± 7.3% | Not Reported | [19] |

| Strain 8 ('mostly sativa') | 16.1 ± 3.4% | Not Reported | [19] |

| Blue Dream | 25.50% | Not Reported | [4] |

| Western Frost | 17.01% | Not Reported | [4] |

| Pink Kush | 7.90% | Not Reported | [4] |

| High-Myrcene Strains | >0.5% by weight | >5 mg/g | [2][20] |

| 'Finola' (Hemp) | 20.8 - 49.8% (of monoterpenes) | 0.4 - 2.0 mg/g | [6] |

| High-THC Chemovars (Average) | Not specified | 0.08 - 4.79 mg/g | [21] |

Note: Direct comparison can be challenging due to differences in analytical methods (e.g., % of total terpenes vs. mg/g of flower) and normalization.

Kinetic Properties of Cannabis sativa Terpene Synthases (CsTPS)

The efficiency of this compound production is ultimately governed by the kinetic parameters of the responsible synthase enzymes. Recent studies have begun to characterize these enzymes, providing crucial data for metabolic engineering efforts.

| Enzyme (CsTPS) | Substrate | Major Product(s) | kcat (s⁻¹) | Reference |

| CsTPS3FN | GPP | β-Myrcene | 0.0011 | [12][22] |

| CsTPS5PK | GPP | β-Myrcene, Limonene | 0.0028 | [12][22] |

| CsTPS16PK | GPP | β-Myrcene | 0.0017 | [12][22] |

| CsTPS30PK | GPP | (E)-β-Ocimene, β-Myrcene | 0.0204 | [12][22] |

Note: The turnover rates (kcat) for Cannabis TPS enzymes are noted to be relatively low compared to those from other plant species, which has implications for large-scale biotechnological production.[12]

Experimental Protocols

Accurate analysis of the this compound biosynthesis pathway relies on robust experimental methodologies for both metabolite quantification and enzyme functional characterization.

Protocol for Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the identification and quantification of volatile terpenes like this compound in cannabis plant material.[23]

Objective: To accurately quantify the concentration of β-myrcene in a dried Cannabis sativa flower sample.

Methodology:

-

Sample Preparation and Extraction:

-

Homogenize approximately 0.5 g of dried cannabis flower to a fine powder.

-

Accurately weigh the homogenized material and place it into a 50 mL centrifuge tube.

-

Add a known volume (e.g., 12 mL) of a suitable organic solvent, such as ethyl acetate or isopropanol.[24][25]

-

Spike the solvent with an internal standard (IS) at a known concentration (e.g., 100 µg/mL n-tridecane or 10 µg/mL naphthalene-d8) to correct for variations in extraction efficiency and injection volume.[23][26]

-

Vortex the sample vigorously for 3 minutes, followed by sonication for 5-10 minutes to ensure thorough extraction.[24]

-

Centrifuge the sample to pellet the plant material.

-

Carefully transfer the supernatant to a new vial. If necessary, filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.[26]

-

-

Calibration Standards:

-

Prepare a series of calibration standards by diluting a certified reference material (CRM) of β-myrcene in the same solvent used for extraction.

-

The concentration range should encompass the expected concentration of this compound in the samples (e.g., 0.1 to 50 µg/mL).[24][27]

-

Spike each calibration standard with the same concentration of internal standard as the samples.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the extract and each calibration standard into the GC-MS system.

-

GC Column: Use a non-polar or mid-polar capillary column suitable for terpene analysis, such as a DB-5MS (30m × 0.25mm i.d. × 0.25µm film thickness).[25]

-

Temperature Program: An optimized oven temperature program is crucial for separating this compound from other isomeric monoterpenes. A typical program might be: initial temperature of 50°C, ramp at 5°C/min to 150°C, then ramp at 20°C/min to 250°C.[25]

-

Mass Spectrometer: Operate the MS in either full scan mode for identification (scanning a mass range of m/z 40-400) or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for this compound are m/z 69, 93, and 136.

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatograms by comparing its retention time and mass spectrum to that of the authentic standard.

-

Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards.

-

Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.

-

Finally, report the this compound content in the original plant material, typically in mg/g or as a weight percentage (% w/w), accounting for the initial sample mass and extraction volume.

-

Protocol for Functional Characterization of a Candidate this compound Synthase

This protocol outlines the necessary steps to confirm that a candidate CsTPS gene encodes a functional this compound synthase.

Objective: To express a candidate CsTPS gene and assay its enzymatic activity with GPP to confirm this compound production.

Methodology:

-

Gene Cloning and Vector Construction:

-

Isolate total RNA from Cannabis sativa glandular trichomes, where CsTPS transcripts are highly expressed.[6][7]

-

Synthesize complementary DNA (cDNA) via reverse transcription.

-

Amplify the full open reading frame of the candidate CsTPS gene using sequence-specific primers.

-

Clone the amplified gene into a suitable protein expression vector (e.g., pET vector for E. coli expression), often with an affinity tag (e.g., His-tag) for purification.

-

-

Heterologous Protein Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to a mid-log phase (OD600 ≈ 0.6-0.8).

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Incubate for several hours at a lower temperature (e.g., 18°C) to improve protein solubility.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Lyse the bacterial cells using sonication or a French press in a suitable lysis buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the recombinant CsTPS protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Verify the purity and size of the protein using SDS-PAGE.

-

-

In Vitro Enzyme Assay:

-

Set up the enzymatic reaction in a glass vial containing assay buffer (e.g., Tris-HCl with MgCl₂, a required cofactor for TPS enzymes).

-

Add a known amount of the purified CsTPS protein.

-

Initiate the reaction by adding the substrate, geranyl pyrophosphate (GPP).

-